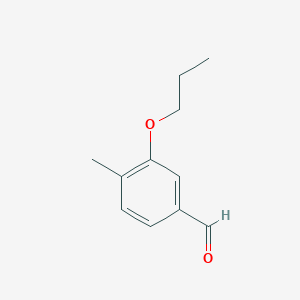![molecular formula C30H24O6 B2535004 Acide 5'-(4-carboxyphényl)-2',4',6'-triméthyl-[1,1':3',1''-terphényl]-4,4''-dicarboxylique CAS No. 1246562-60-6](/img/structure/B2535004.png)
Acide 5'-(4-carboxyphényl)-2',4',6'-triméthyl-[1,1':3',1''-terphényl]-4,4''-dicarboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5’-(4-Carboxyphenyl)-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid” is a complex organic molecule. It is related to the class of compounds known as terphenyls, which are aromatic hydrocarbons with three connected phenyl rings . The specific structure of this compound includes carboxylic acid groups attached to the phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple phenyl rings connected in a specific pattern, and carboxylic acid groups attached to these rings . The exact 3D structure can be viewed using specific software .Applications De Recherche Scientifique
Potentiel anticancéreux
L'acide mésitylène-tribenzoïque a montré des résultats prometteurs dans le domaine de la recherche sur le cancer . Il a été constaté qu'il se lie à l'ADN, ce qui est une caractéristique importante de nombreux médicaments anticancéreux . Ce composé a été étudié contre des lignées de cellules cancéreuses du sein et du col de l'utérus . La liaison de ce composé à l'ADN s'est avérée significative, ce qui déroule l'hélice de l'ADN .
Bloc de construction pour les structures métallo-organiques
L'acide mésitylène-tribenzoïque est utilisé comme bloc de construction pour les structures métallo-organiques . Ce sont des matériaux microporeux 3D et trouvent des applications dans les technologies d'adsorption et de séparation des gaz .
Adsorption des gaz
Les structures métallo-organiques (MOF) contenant de l'acide mésitylène-tribenzoïque ont montré un potentiel dans l'adsorption des gaz . Ces MOF se sont avérés stables jusqu'à 350 °C et présentent une surface BET de 906 m^2/g .
Séparation des gaz
Les matériaux microporeux 3D formés à l'aide d'acide mésitylène-tribenzoïque trouvent également des applications dans les technologies de séparation des gaz .
Luminescence
L'acide mésitylène-tribenzoïque a été utilisé dans la synthèse de nouvelles structures organiques lanthanidiques microporeuses qui présentent une luminescence .
Catalyse
Les structures organiques lanthanidiques contenant de l'acide mésitylène-tribenzoïque ont montré une activité catalytique . Cela ouvre de nouvelles perspectives d'applications dans le domaine de la catalyse .
Mécanisme D'action
Target of Action
The primary targets of 5’-(4-Carboxyphenyl)-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid, also known as mesitylenetribenzoic acid, are metal ions. This compound is often used as a linker in the synthesis of Metal-Organic Frameworks (MOFs), where it binds to metal ions such as thorium , copper , and zinc .
Mode of Action
Mesitylenetribenzoic acid interacts with its targets by forming coordination bonds with the metal ions. In the case of thorium-based MOFs, thorium (IV) forms the central unit of the MOFs in mononuclear and binuclear clusters . In copper-based MOFs, the compound forms a reduced-symmetry ligand, leading to three types of channels with various functional sites .
Biochemical Pathways
The biochemical pathways affected by mesitylenetribenzoic acid are primarily related to the formation and function of MOFs. These frameworks have been widely studied and applied in the fields of luminescence, adsorption, catalysis, and waste treatment .
Pharmacokinetics
The solubility and stability of the mofs synthesized using this compound can be influenced by factors such as temperature and solvent used .
Result of Action
The molecular and cellular effects of mesitylenetribenzoic acid’s action are seen in the properties of the MOFs it helps to form. For example, thorium-based MOFs show blue ligand-based luminescence under an ultraviolet environment . Copper-based MOFs exhibit excellent CO2 cycloaddition efficiency towards propylene oxide .
Action Environment
The action, efficacy, and stability of mesitylenetribenzoic acid are influenced by environmental factors such as temperature, solvent, and the presence of metal ions. For instance, the synthesis of MOFs using this compound typically involves solvothermal reactions at specific temperatures . The choice of solvent can also affect the properties of the resulting MOFs .
Orientations Futures
The future directions for research on this compound could involve further exploration of its potential uses. For example, related compounds have been studied for their potential use in photodynamic therapy (PDT) for cancer treatment . Additionally, the design of metal–organic frameworks (MOFs) using similar compounds has been explored, with potential applications in catalysis and CO2-epoxide conversion .
Propriétés
IUPAC Name |
4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O6/c1-16-25(19-4-10-22(11-5-19)28(31)32)17(2)27(21-8-14-24(15-9-21)30(35)36)18(3)26(16)20-6-12-23(13-7-20)29(33)34/h4-15H,1-3H3,(H,31,32)(H,33,34)(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPZGWJKXHZWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C(=O)O)C)C3=CC=C(C=C3)C(=O)O)C)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2534921.png)
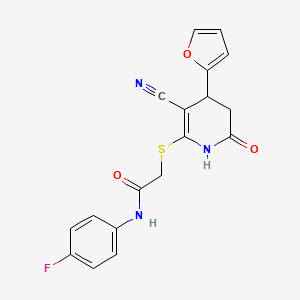

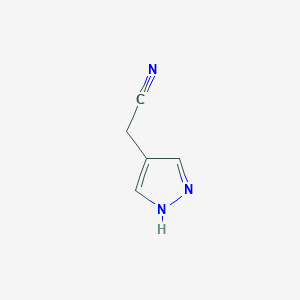
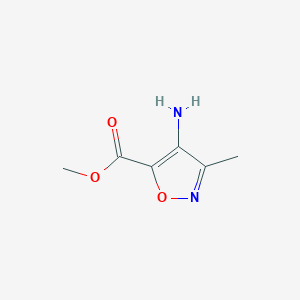
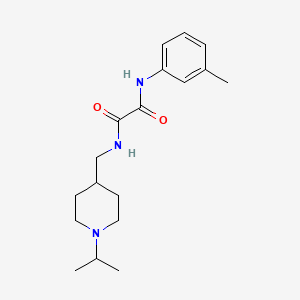
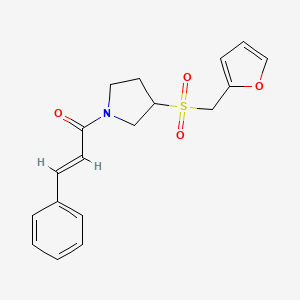

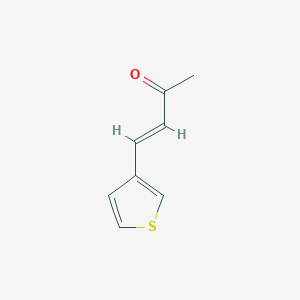
![2-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2534935.png)
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2534936.png)
![3-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2534942.png)
![(3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one](/img/structure/B2534943.png)
